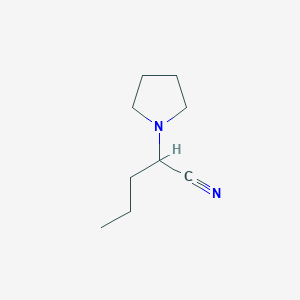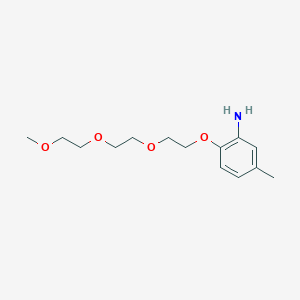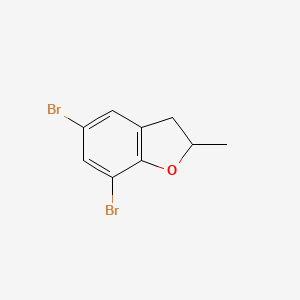![molecular formula C12H9NO5 B12893301 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to introduce the methoxycarbonyl and acrylic acid groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems. For example, the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using magnetically recoverable catalysts has been reported as an efficient method for the synthesis of benzoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid include:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison
Compared to these similar compounds, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the methoxycarbonyl and acrylic acid groups may enhance its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H9NO5 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-6-7(3-5-10(14)15)2-4-9(8)18-11/h2-6H,1H3,(H,14,15)/b5-3+ |
Clé InChI |
ISUVAAPFJNUZOT-HWKANZROSA-N |
SMILES isomérique |
COC(=O)C1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
SMILES canonique |
COC(=O)C1=NC2=C(O1)C=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)

![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
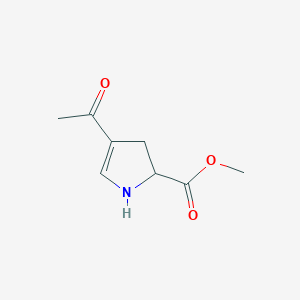
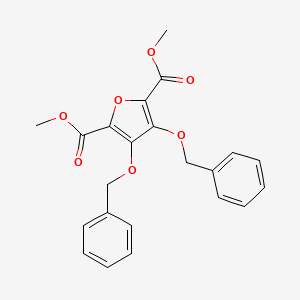
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
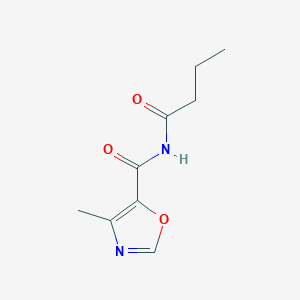
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
